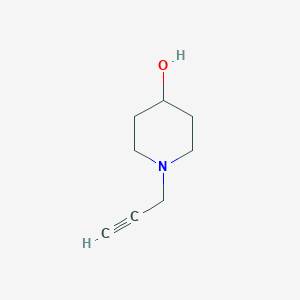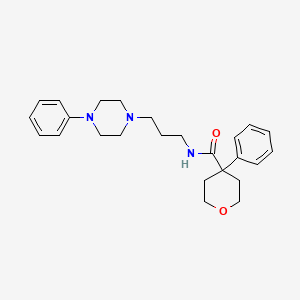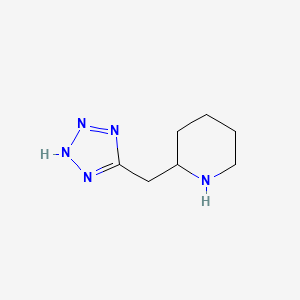![molecular formula C17H15N3 B2721854 6-propyl-6H-indolo[2,3-b]quinoxaline CAS No. 130099-42-2](/img/structure/B2721854.png)
6-propyl-6H-indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound . It exhibits a wide variety of pharmacological activities . The mechanism of pharmacological action exerted by these compounds is predominantly DNA intercalation .
Synthesis Analysis
The synthesis of indolo[2,3-b]quinoxaline derivatives has been achieved through various methods. The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes . The most frequently employed synthetic route to indolo[2,3-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine .Molecular Structure Analysis
The molecular structure of 6H-Indolo[2,3-b]quinoxaline is a fused ring structure having two heterocyclic rings (indole and quinoxaline) . The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities .Chemical Reactions Analysis
The chemical reactions of 6H-Indolo[2,3-b]quinoxaline involve predominantly DNA intercalation . The thermal stability of the 6H-indolo[2,3-b]quinoxaline-DNA complex depends on the type of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus and also the orientation of the side chain towards the GC rich minor groove of the DNA .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- Synthesis Process : The compound 6-propyl-6H-indolo[2,3-b]quinoxaline and its derivatives can be synthesized with high yields. Shibinskaya et al. (2012) detailed the synthesis of 6-(3-aminopropyl)-6H-indolo[2,3-b]quinoxalines by reacting 6-(3-chloropropyl)-6H-indolo[2,3-b]quinoxaline with amines (Shibinskaya et al., 2012).
Biological Activities
Antiviral and Interferon Inducing Properties : Shibinskaya et al. (2010) found that certain derivatives of this compound exhibited antiviral activity and interferon inducing ability, with low toxicity (Shibinskaya et al., 2010).
DNA Intercalation and Pharmacological Activities : Moorthy et al. (2013) reported that 6H-indolo[2,3-b]quinoxaline derivatives show a range of pharmacological activities, primarily through DNA intercalation. This mechanism contributes to their anticancer and antiviral properties (Moorthy et al., 2013).
Optical and Electronic Applications
Optical Absorption and Emission : Thomas and Tyagi (2010) synthesized triarylamines based on 6H-indolo[2,3-b]quinoxaline, which displayed specific optical absorption and emission characteristics. These properties are influenced by the nature of the peripheral amines (Thomas & Tyagi, 2010).
Electroluminescence in Organic Light-Emitting Diodes : Tyagi et al. (2011) found that compounds containing 6H-indolo[2,3-b]quinoxaline can be used in organic light-emitting diodes, displaying cyan emission and moderate quantum efficiency (Tyagi, Venkateswararao & Thomas, 2011).
Dye-Sensitized Solar Cells
- Photosensitizers for Dye-Sensitized Solar Cells : Qian et al. (2015) synthesized organic dyes based on 6H-indolo[2,3-b]quinoxaline for use as photosensitizers in dye-sensitized solar cells. These dyes demonstrated good photovoltaic performance (Qian et al., 2015).
Antimicrobial Activity
- Antimicrobial Properties : Padmini et al. (2015) synthesized novel 6H-indolo[2,3-b]quinoxaline fused azetidinones, which exhibited a range of antimicrobial activities (Padmini, Babu & Madhavan, 2015).
Mecanismo De Acción
Target of Action
The primary target of 6-propyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound exhibits a high binding affinity to DNA, as evident from the high thermal stability of the compound-DNA complex . It’s worth noting that these compounds have shown poor inhibitory activity on topoisomerase II enzyme but have significant multidrug resistance (MDR) modulating activity .
Mode of Action
The mechanism of action exerted by this compound is predominantly through DNA intercalation . This involves the insertion of the planar molecule between the base pairs of the DNA helix, disrupting processes vital for DNA replication .
Biochemical Pathways
The intercalation of this compound into the DNA helix disrupts the normal biochemical pathways involved in DNA replication . This disruption can lead to the inhibition of cell proliferation, making this compound potentially useful in the treatment of diseases characterized by rapid cell growth, such as cancer .
Pharmacokinetics
The high thermal stability of the compound-dna complex suggests that it may have good bioavailability .
Result of Action
The result of the action of this compound is the disruption of DNA replication, which can lead to the inhibition of cell proliferation . This makes it a potential candidate for the treatment of diseases characterized by rapid cell growth, such as cancer .
Direcciones Futuras
Propiedades
IUPAC Name |
6-propylindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-2-11-20-15-10-6-3-7-12(15)16-17(20)19-14-9-5-4-8-13(14)18-16/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWSDOZTDXPEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2721772.png)
![3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid](/img/structure/B2721774.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2721775.png)
![1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/no-structure.png)


![Methyl 2-aminospiro[3.4]octane-2-carboxylate hcl](/img/structure/B2721782.png)
![(E)-ethyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2721785.png)
![N-(2-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2721787.png)

![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2721789.png)

![4-[4-(tert-butyl)benzoyl]-N-[(E)-(dimethylamino)methylidene]-1H-pyrrole-2-carboxamide](/img/structure/B2721793.png)